

Application Notes and Protocols for Creatinine-13C4 Analysis

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Compound of Interest

Compound Name: Creatinine-13C4

Cat. No.: B15355190

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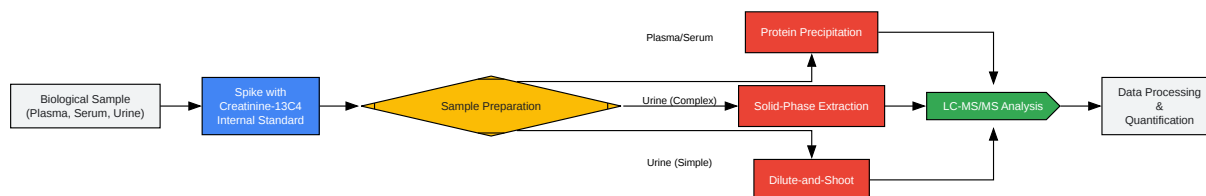
These application notes provide detailed protocols for the sample preparation and analysis of creatinine using **Creatinine-13C4** as an internal standard. The methodologies outlined below are applicable for various biological matrices and are intended for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.^{[1][2][3]} The use of a stable isotope-labeled internal standard like **Creatinine-13C4** is crucial for accurate quantification by correcting for matrix effects and variations during sample processing and analysis.^{[1][2]}

Overview of Analytical Approaches

The quantification of creatinine in biological samples is essential for assessing renal function. While traditional colorimetric (Jaffe) and enzymatic assays are available, LC-MS/MS has become the reference method due to its superior specificity and accuracy, reducing interferences from other endogenous substances.^{[3][4]} The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The following diagram illustrates the general experimental workflow for creatinine analysis using LC-MS/MS with an internal standard.



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Caption: General workflow for creatinine analysis.

Sample Preparation Protocols

The choice of sample preparation protocol depends on the biological matrix. Below are detailed methods for plasma/serum and urine.

Protocol for Plasma and Serum: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma and serum samples prior to LC-MS/MS analysis.[5][6] Acetonitrile is a commonly used precipitation solvent.[4][5]

Materials:

- Biological plasma or serum sample
- **Creatinine-13C4** internal standard (IS) working solution
- Ice-cold acetonitrile
- Microcentrifuge tubes
- Vortex mixer

- Microcentrifuge

Procedure:

- Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.
- Add an appropriate amount of **Creatinine-13C4** IS working solution.
- Add 950 µL of ice-cold acetonitrile to the sample.[\[4\]](#) This results in a 20:1 solvent-to-sample ratio.
- Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge the tubes at high speed (e.g., 4300 rpm) for 10 minutes to pellet the precipitated proteins.[\[4\]](#)
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For some methods, a dilution of the supernatant may be performed before injection.[\[4\]](#)[\[7\]](#)

Quantitative Data for a Typical LC-MS/MS Method using PPT:

Parameter	Typical Value	Reference
Linearity Range	0.3 - 20 mg/dL	[7]
Within-run Precision (%CV)	2.84 - 5.2%	[7] [8]
Between-run Precision (%CV)	3.28 - 8.1%	[7] [8]
Accuracy (Bias)	-1.94% to -0.78%	[8]

| Limit of Quantification (LOQ) | 4.4 µmol/L [\[3\]](#) |

Protocol for Urine: Dilute-and-Shoot

For many applications, a simple dilution of the urine sample is sufficient to reduce matrix effects and bring the creatinine concentration within the linear range of the assay.[\[4\]](#)

Materials:

- Urine sample
- **Creatinine-13C4** internal standard (IS) working solution
- Mobile phase or a suitable diluent (e.g., 80% acetonitrile in water)[4]
- Microcentrifuge tubes or 96-well plate
- Vortex mixer

Procedure:

- Centrifuge the urine sample to pellet any particulate matter.
- In a clean tube, combine 50 µL of the urine supernatant with 950 µL of the diluent (e.g., acetonitrile).[4]
- Add an appropriate amount of **Creatinine-13C4** IS working solution.
- Vortex the mixture to ensure homogeneity.
- The diluted sample is now ready for injection into the LC-MS/MS system. Further dilution may be necessary depending on the expected creatinine concentration.[4]

Protocol for Urine: Solid-Phase Extraction (SPE)

SPE can be employed for urine samples when a more thorough cleanup is required to remove interfering substances.[9][10]

Materials:

- Urine sample
- **Creatinine-13C4** internal standard (IS) working solution
- SPE cartridges (e.g., reversed-phase or ion-exchange)
- Conditioning, wash, and elution solvents (specific to the SPE cartridge chemistry)

- Sample collection tubes
- SPE manifold

Procedure:

- Spike the urine sample with the **Creatinine-13C4** IS.
- Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
- Loading: Load the pre-treated urine sample onto the cartridge.
- Washing: Wash the cartridge with a specific wash solvent to remove interfering compounds.
- Elution: Elute the creatinine and the internal standard from the cartridge using an appropriate elution solvent.
- The eluate can then be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the retention of polar compounds like creatinine.[\[4\]](#)
- Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[\[4\]](#)
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Injection Volume: 5-20 μ L.

Typical MS/MS Conditions:

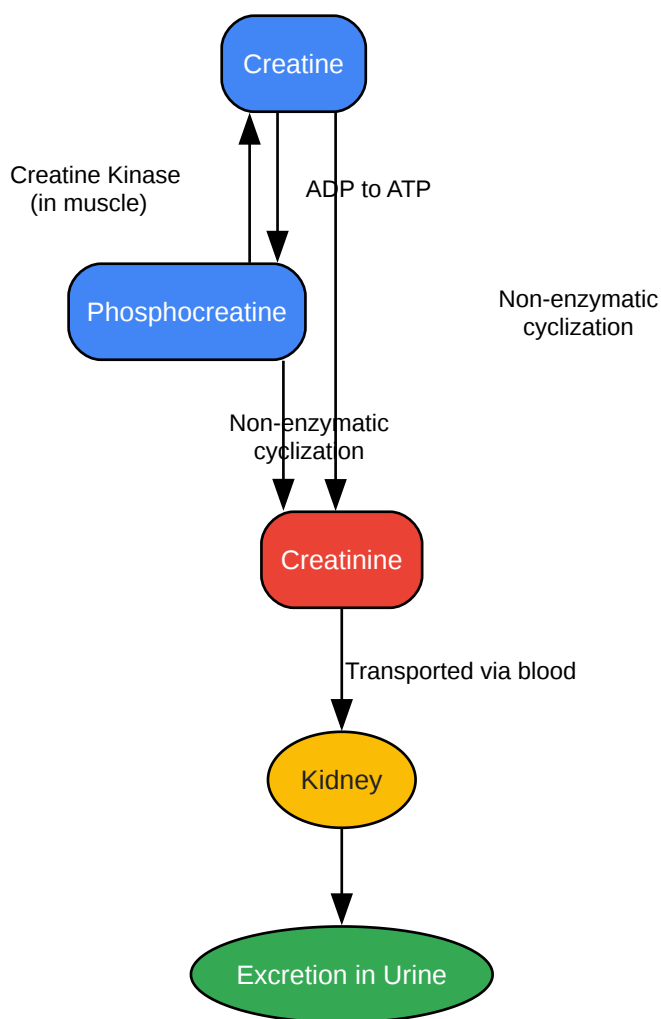
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Reaction Monitoring (SRM).
- SRM Transitions:
 - Creatinine: The precursor ion (Q1) is m/z 114, and a common product ion (Q3) is m/z 86 or m/z 44.
 - **Creatinine-13C4**: The precursor ion (Q1) will be m/z 118, with a corresponding shift in the product ion.
- The specific transitions should be optimized on the instrument being used.

Data Analysis and Quantification

The concentration of creatinine in the unknown samples is determined by calculating the peak area ratio of the analyte (creatinine) to the internal standard (**Creatinine-13C4**). This ratio is then compared to a calibration curve constructed from standards of known creatinine concentrations prepared in a similar matrix.

Metabolic Context of Creatinine

Creatinine is a breakdown product of creatine and phosphocreatine in muscle tissue. It is produced at a relatively constant rate and cleared by the kidneys, making its measurement a useful indicator of renal function.



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Caption: Simplified pathway of creatinine formation and excretion.

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